3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Mode of Action
It is hypothesized that it may interact with its targets through a process of phosphorylation , but this requires further investigation.
Biochemical Pathways
It is suggested that it may be involved in the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
It is suggested that it may have antibacterial activity against Staphylococcus aureus , but this needs to be confirmed through further studies.
Biochemical Analysis
Biochemical Properties
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The iodine atom in the structure enhances the compound’s ability to form halogen bonds with amino acid residues in proteins, thereby influencing the binding affinity and specificity of these interactions. Additionally, this compound can modulate the activity of certain enzymes by acting as an inhibitor or activator, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Furthermore, this compound has been shown to impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound’s structure facilitates the formation of halogen bonds with target proteins, enhancing binding affinity and specificity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites, thereby modulating cellular metabolism and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and distribution. The compound’s ability to interact with specific binding proteins also affects its accumulation in certain cellular compartments, thereby modulating its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the iodination of imidazo[1,2-a]pyridine-2-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) in an organic solvent like toluene. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidoimidazo[1,2-a]pyridine-2-carboxylic acid .
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to its halogenated analogs, 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQGKNMVLAPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing fused heterocyclic systems. The research highlights its use in a copper(I)-mediated cross-coupling and heterocyclization reaction with terminal alkynes. [] This reaction offers a novel and efficient route to synthesize pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one derivatives, which hold potential as bioactive compounds. This method is particularly advantageous due to its mild, palladium-free conditions and high regioselectivity, making it attractive for various synthetic applications. []
Q2: What are the advantages of using a copper catalyst in this specific reaction, compared to other potential catalysts?
A2: The research emphasizes the use of a copper(I) catalyst for its cost-effectiveness and ability to promote the reaction under mild conditions. [] Compared to traditional palladium-based catalysts often employed in cross-coupling reactions, copper offers a more sustainable and economically viable alternative. Additionally, the mild reaction conditions employed with the copper catalyst are beneficial for preserving the integrity of potentially sensitive functional groups within the reactants. This aspect is crucial for achieving high yields and selectivity in the synthesis of complex molecules like pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.